molecular formula C8H15N3 B1416313 [(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine CAS No. 1152839-68-3

[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine

Cat. No.: B1416313
CAS No.: 1152839-68-3
M. Wt: 153.22 g/mol
InChI Key: IASSGUCHCVUBGG-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methylamine is an organic compound with the molecular formula C8H15N3 It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Biochemical Analysis

Biochemical Properties

(1-methyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .

Cellular Effects

(1-methyl-1H-pyrazol-4-yl)methylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

The molecular mechanism of (1-methyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. This interaction can lead to changes in the enzyme’s conformation and function. Additionally, (1-methyl-1H-pyrazol-4-yl)methylamine may influence gene expression by binding to regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-methyl-1H-pyrazol-4-yl)methylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to (1-methyl-1H-pyrazol-4-yl)methylamine can result in alterations in cellular processes and function .

Dosage Effects in Animal Models

The effects of (1-methyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

(1-methyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific pathways, thereby modulating the flow of metabolites and affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of (1-methyl-1H-pyrazol-4-yl)methylamine within cells and tissues are crucial for its activity and function. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its effectiveness and impact on cellular processes .

Subcellular Localization

(1-methyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with propylamine. One common method includes the following steps:

    Starting Materials: 1-methyl-1H-pyrazole and propylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole, making it more nucleophilic.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the reactants and facilitate the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for cost-effectiveness and efficiency. This could involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to lower the activation energy and increase the reaction rate might be explored.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-methyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Polar aprotic solvents like DMF, DMSO.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its pyrazole ring is a versatile scaffold in organic synthesis, allowing for the creation of various heterocyclic compounds.

Biology

In biological research, this compound may be explored for its potential as a ligand in coordination chemistry, where it can bind to metal ions and form complexes with biological relevance.

Medicine

In medicinal chemistry, (1-methyl-1H-pyrazol-4-yl)methylamine is investigated for its potential pharmacological properties. Compounds containing pyrazole rings are known for their anti-inflammatory, analgesic, and antipyretic activities.

Industry

In the industrial sector, this compound can be used in the development of

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASSGUCHCVUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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